1-phenethyl-1H-imidazole
Overview
Description
1-phenethyl-1H-imidazole is a compound of interest due to its structure and potential applications in various fields of chemistry and biology. The compound belongs to the imidazole class, which is known for its versatility in chemical reactions and biological significance.
Synthesis Analysis
The synthesis of derivatives of 1-phenethyl-1H-imidazole and related compounds has been reported through various methods. A notable example includes a four-step synthesis process with an overall yield of 9%, where the structure was confirmed via NMR, HRMS, and elemental analysis (Dago et al., 2016). Another approach described the synthesis of b-substituted-1-phenethylimidazoles, highlighting their activity against dermatophytes, yeast cells, and bacteria (Godefroi et al., 1969).
Molecular Structure Analysis
Studies on the molecular structure of 1-phenethyl-1H-imidazole derivatives have shown variations in their photophysical properties based on the structure, with detailed analysis through NMR and mass spectral analyses. These investigations reveal insights into the solvent effects on absorption and fluorescence, elucidating the impact of molecular structure on chemical behavior (Jayabharathi et al., 2014).
Chemical Reactions and Properties
Research has explored the chemical reactions involving 1-phenethyl-1H-imidazole derivatives, including their role as ligands in metal complexes. The synthesis and characterization of such complexes demonstrate the compound's ability to engage in a variety of chemical reactions, with significant implications for its reactivity and application in catalysis (Bénisvy et al., 2003).
Physical Properties Analysis
The physical properties of 1-phenethyl-1H-imidazole and its derivatives have been the subject of various studies. These include investigations into their crystalline structures and the conditions under which they exhibit different states of matter. Such analyses provide essential information on the compound's behavior under different environmental conditions and its potential storage and handling requirements.
Chemical Properties Analysis
1-phenethyl-1H-imidazole exhibits a range of chemical properties that make it a subject of interest for various applications. This includes its behavior as a corrosion inhibitor, demonstrating the compound's ability to protect metals in corrosive environments. Theoretical and experimental studies have confirmed the effectiveness of 1-phenethyl-1H-imidazole derivatives in this role, underscoring their potential in industrial applications (Hajjaji et al., 2021).
Scientific Research Applications
Hydrogen-Bonding Networks for Charge Transport : Imidazole forms hydrogen-bonding networks in break-junction experiments, allowing efficient charge transport and potentially enabling dynamic junctions based on supramolecular interactions (Wu et al., 2019).
Biomedical Nanotechnologies : The bioactive fluorophore imidazole adsorbs strongly onto ZnO nanocrystals, potentially lowering HOMO and LUMO energy levels, which could benefit biomedical nanotechnologies (Jayabharathi et al., 2015).
Antimicrobial Drug Discovery : Certain derivatives of 1-phenethyl-1H-imidazole demonstrate antimycotic properties against dermatophytes, yeasts, and gram-positive bacteria, making them potential candidates in antimicrobial drug discovery (Heeres et al., 1976).
Fuel Cell Membranes : Imidazole and its derivatives in polybenzimidazole-phosphoric acid electrolyte improve conductivity in fuel cell membranes, indicating potential applications in energy technology (Schechter & Savinell, 2002).
Corrosion Inhibition : Imidazole-based molecules exhibit promising corrosion inhibition efficiency for metals in acidic environments, suggesting eco-friendly applications in material science (Hajjaji et al., 2021).
Medicinal Chemistry : Imidazole-based compounds display a broad range of bioactivities, making them promising candidates for various medicinal uses, including diagnostic applications (Zhang et al., 2014).
Chemical Education : Imidazole is used as a pH probe in general chemistry classes, serving as an effective method for determining the pH of unknown solutions (Hagan et al., 2007).
Synthesis and Characterization : Imidazole derivatives are synthesized and characterized for various applications, including improved absorption and emission properties in materials science (Mohan et al., 2017).
Future Directions
Imidazole and its derivatives, including 1-phenethyl-1H-imidazole, have been the focus of many research studies due to their wide range of chemical and biological properties . They have potential applications in various fields, including medicinal chemistry, where they are being explored for their potential as anticancer agents .
properties
IUPAC Name |
1-(2-phenylethyl)imidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-2-4-11(5-3-1)6-8-13-9-7-12-10-13/h1-5,7,9-10H,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SSENHTOBLYRWKU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCN2C=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60436861 | |
Record name | 1-phenethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenethyl-1H-imidazole | |
CAS RN |
49823-14-5 | |
Record name | 1-phenethyl-1H-imidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60436861 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-Phenethylimidazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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